3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride
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Overview
Description
3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride is a fluorinated compound with the molecular formula C₅H₁₀ClFO₂S and a molecular weight of 188.65 g/mol . This compound is known for its unique chemical structure and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Fluoro-2,2-dimethylpropane-1-sulfonic acid+SOCl2→3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation or recrystallization may be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones: Formed by the reaction with thiols or through oxidation.
Scientific Research Applications
3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a similar reactivity profile.
Trifluoromethanesulfonyl chloride: A fluorinated sulfonyl chloride with higher reactivity due to the presence of electron-withdrawing trifluoromethyl groups.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications compared to aliphatic sulfonyl chlorides.
Uniqueness
3-Fluoro-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-fluoro-2,2-dimethylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClFO2S/c1-5(2,3-7)4-10(6,8)9/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXTXNRJONAKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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